molecular formula C13H20N2O4 B13340901 tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate

tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B13340901
M. Wt: 268.31 g/mol
InChI Key: WZWHQZDLPMCYJH-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group, a cyano substituent at position 4, and a 2-(methoxymethyl)-2-methyl moiety. The 3-oxo (ketone) group contributes to hydrogen-bonding interactions, which may influence crystallinity or biological activity. This compound is structurally relevant in medicinal chemistry, where pyrrolidine scaffolds are common in drug design, particularly for targeting enzymes or receptors requiring rigid, heterocyclic frameworks.

Properties

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-9(6-14)10(16)13(15,4)8-18-5/h9H,7-8H2,1-5H3

InChI Key

WZWHQZDLPMCYJH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name (CAS No.) Molecular Formula Substituents/Modifications Similarity Score
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate (Not specified) C₁₅H₂₂N₂O₄ 4-CN, 2-(methoxymethyl), 2-CH₃, 3-oxo Reference
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (946497-94-5) C₁₄H₂₀N₂O₃ 4-CN, 2,2-(CH₃)₂, 3-oxo 0.83
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (32499-64-2) C₁₀H₁₅NO₃ Bicyclic scaffold, ethyl ester, 3-oxo 0.82
tert-Butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (346593-03-1) C₁₃H₂₁NO₃ Piperidine ring (6-membered), 4-oxo, 2,2-(CH₃)₂ 0.82
tert-Butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (1146951-37-2) C₁₂H₂₁NO₄ 4-OH (stereospecific), 2-(methoxymethyl) N/A

Key Observations

Ring Size and Flexibility: The target compound and CAS 946497-94-5 share a pyrrolidine (5-membered) ring, whereas CAS 346593-03-1 employs a piperidine (6-membered) ring. The bicyclic structure of CAS 32499-64-2 introduces rigidity, which may enhance selectivity in enzyme inhibition .

Substituent Effects: The methoxymethyl group in the target compound and CAS 1146951-37-2 enhances hydrophilicity compared to the dimethyl substituents in CAS 946497-94-5. This could improve aqueous solubility for pharmaceutical formulations .

Stereochemical Considerations: CAS 1146951-37-2 features (2R,4R) stereochemistry, which may confer distinct biological activity compared to the non-chiral target compound. Stereospecificity often influences receptor-binding affinity and metabolic pathways .

Ester Group Variations :

  • The ethyl ester in CAS 32499-64-2 is less sterically hindered than the tert-butyl group, making it more susceptible to enzymatic hydrolysis. This difference is critical in prodrug design .

Q & A

Q. Table 1: Reaction Parameters

ParameterConditionReference
SolventCH₂Cl₂
ActivatorIsobutyl chloroformate
BaseDIPEA
PurificationFlash chromatography
Yield59%

Basic: Which spectroscopic and crystallographic techniques are essential to confirm the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl, methoxymethyl, and cyano groups). For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₂O₄: 293.1497) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., uses X-ray to confirm bicyclic structures in related compounds) .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/DataReference
¹H NMRδ 1.4 (s, 9H, tert-butyl)
IR2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)
HRMSm/z 293.1497 [M+H]+

Advanced: How can researchers address discrepancies in reaction yields during scale-up or functional group modifications?

Answer:
Yield variations arise from:

  • Reagent purity : Impurities in DIPEA or chloroformate activators hinder mixed anhydride formation .
  • Temperature control : Exothermic reactions (e.g., nucleophilic additions) require cooling (0–20°C, as in ) to suppress side reactions .
  • Workup optimization : Acidic/basic washes must balance product solubility. For example, incomplete extraction in CH₂Cl₂ may lower yields .
  • Catalyst screening : Palladium catalysts () or Lewis acids may improve efficiency in analogous systems .

Q. Mitigation Strategy :

  • Perform kinetic studies (e.g., in situ FTIR or LC-MS) to identify rate-limiting steps .
  • Compare small-scale vs. pilot-scale conditions using Design of Experiments (DoE) .

Advanced: What strategies resolve stereochemical ambiguities in derivatives of this compound?

Answer:

  • Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., isolates (2S,4S)-isomers) .
  • X-ray crystallography : Definitive proof of configuration (e.g., resolves cyclopentyl stereochemistry) .
  • Stereoselective synthesis : Use chiral auxiliaries (e.g., tert-butyldimethylsilyl in ) to control stereochemistry during nucleophilic additions .

Case Study :
synthesizes (2S,3R)-configured pyrrolidines via stereospecific silyl protection, validated by optical rotation and NOE experiments .

Advanced: What are the challenges in optimizing catalytic methods for functionalizing this compound?

Answer:

  • Steric hindrance : The tert-butyl and methoxymethyl groups limit access to the pyrrolidine core.
  • Catalyst compatibility : Lewis acid/base catalysts (e.g., ’s mixed anhydride system) must tolerate nitrile and ketone functionalities .
  • Regioselectivity : Functionalization at the 4-cyano position requires directing groups (e.g., boronates in ) .

Q. Approaches :

  • Hybrid catalysis : Combine Lewis acids (e.g., Zn²⁺) with organocatalysts for tandem reactions .
  • Protecting group strategy : Temporarily mask reactive sites (e.g., tert-butyl ester hydrolysis) for selective modifications .

Basic: What safety protocols are critical when handling this compound in a research laboratory?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation (tert-butyl esters may release toxic gases upon decomposition) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats mandatory .
  • Spill management : Neutralize acidic/basic spills before disposal (e.g., 0.1 M HCl/NaHCO₃ washes in ) .

Reference : Safety Data Sheets (SDS) from and emphasize restricted use to trained personnel .

Advanced: How can computational modeling aid in predicting reactivity or stability of this compound?

Answer:

  • DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the 3-oxo group) and transition states .
  • Molecular docking : Study interactions with biological targets (e.g., ’s anticancer analogs) .
  • Degradation studies : Simulate hydrolysis of the tert-butyl ester under acidic/basic conditions .

Tool Example : Gaussian or ORCA software for energy minimization and orbital analysis .

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